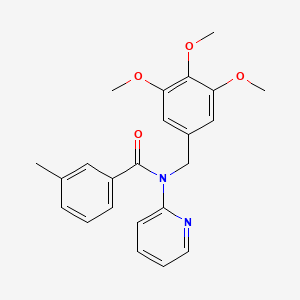
N-(3,5-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a thiophene-2-sulfonyl group, and a 3,5-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of Thiophene-2-Sulfonyl Group: This step involves a sulfonylation reaction, where a thiophene-2-sulfonyl chloride reacts with the piperidine derivative.
Addition of 3,5-Dimethylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring or the piperidine nitrogen.
Reduction: Reduction reactions can target the sulfonyl group or the carboxamide group.
Substitution: The aromatic rings (thiophene and phenyl) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the specific substituents introduced.
科学的研究の応用
N-(3,5-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Biological Studies: Used as a probe to study biological pathways and interactions at the molecular level.
作用機序
The mechanism of action of this compound depends on its specific application:
Pharmacological Effects: It may interact with specific receptors or enzymes, modulating their activity through binding interactions.
Material Properties: The electronic structure of the compound can influence its behavior in materials, such as conductivity or light absorption.
類似化合物との比較
Similar Compounds
N-(3,5-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, thiophene derivatives, and sulfonyl-containing compounds.
Uniqueness
Structural Features: The combination of a piperidine ring, thiophene-2-sulfonyl group, and 3,5-dimethylphenyl group is unique and may confer specific properties not found in other compounds.
Functional Applications:
特性
分子式 |
C18H22N2O3S2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-10-14(2)12-16(11-13)19-18(21)15-5-7-20(8-6-15)25(22,23)17-4-3-9-24-17/h3-4,9-12,15H,5-8H2,1-2H3,(H,19,21) |
InChIキー |
OEJYFOGZXFUZGE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide](/img/structure/B11350555.png)
![2-(4-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11350567.png)
![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11350573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11350581.png)
![Methyl 4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11350584.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11350594.png)
![2-[1-(2,4-dimethylphenoxy)ethyl]-5-methyl-1H-benzimidazole](/img/structure/B11350605.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11350609.png)
![Methyl 2-methyl-3-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11350617.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11350633.png)
![4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11350636.png)
![N-(4-butylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11350647.png)
![N-[4-(morpholin-4-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11350652.png)
